Product packaging for Methophenazine diethanesulfonate(Cat. No.:CAS No. 1674-48-2)

Methophenazine diethanesulfonate

Cat. No.: B14176563
CAS No.: 1674-48-2
M. Wt: 818.4 g/mol
InChI Key: YUUZEPKGGQPQLT-UHFFFAOYSA-N
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Description

Overview of the Phenazine (B1670421) Scaffold in Contemporary Chemical Biology

The phenazine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in the field of chemical biology. nih.govnih.gov These compounds are produced by a variety of microorganisms, including those from terrestrial and marine environments. nih.gov The basic structure of phenazine consists of a pyrazine (B50134) ring fused to two benzene (B151609) rings. nih.gov The versatility of this core structure allows for a wide array of derivatives with diverse chemical and physical properties, which in turn leads to a broad spectrum of biological activities. nih.gov

In contemporary research, phenazine derivatives are recognized for their significant pharmacological potential, exhibiting antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties. nih.gov For instance, pyocyanin, a well-known phenazine produced by Pseudomonas aeruginosa, is noted for its redox activity and its role in microbial competition. nih.gov The study of phenazine scaffolds is not limited to their biological effects; they are also investigated for their applications in optical sensing due to their electron-deficient nature and unique optical characteristics. nih.gov Researchers continue to synthesize novel phenazine analogs to enhance their biological efficacy, with a focus on creating compounds for medicinal and agricultural applications. nih.govnih.gov

Historical Context of Phenothiazine-Derived Compounds in Biochemical Investigation

The history of phenothiazine (B1677639) derivatives in biochemical and medicinal research is rich and marked by serendipitous discoveries. nih.govnih.gov The parent compound, phenothiazine, was first synthesized in 1883. wikipedia.org A key derivative, methylene (B1212753) blue, was synthesized even earlier, in 1876, and its structure was determined in 1885. wikipedia.org In the late 19th century, Paul Ehrlich's use of methylene blue in cell staining was a foundational moment in histology. wikipedia.org

The trajectory of phenothiazine research took a significant turn in the mid-20th century. Initially developed for their antihistaminic properties, the administration of the phenothiazine derivative chlorpromazine (B137089) to surgical patients in 1951 revealed its profound calming and sedative effects. nih.govnih.gov This observation led to its investigation in psychiatric patients, where its antipsychotic properties were discovered, heralding a new era in the pharmacological treatment of psychosis. nih.govnih.govbeckmancoulter.com Between 1954 and 1975, approximately 15 antipsychotic drugs based on the phenothiazine structure were introduced in the United States alone. nih.gov These first-generation antipsychotics primarily function by antagonizing dopamine (B1211576) D2 receptors. iasp-pain.org More recent research has also explored the potential of phenothiazines as anticancer and anti-infective agents. nih.govplos.org

Positioning of Methophenazine Diethanesulfonate within Phenazine and Phenothiazine Research Landscapes

This compound is a chemical compound utilized in biochemical research. Chemically, it is a derivative of the phenothiazine scaffold, not the phenazine scaffold. Its core structure is the tricyclic phenothiazine ring system, which consists of two benzene rings joined by a sulfur and a nitrogen atom.

Within the phenothiazine research landscape, this compound is specifically identified as a calmodulin antagonist. medkoo.com Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in many cellular processes. nih.govpasteur.fr The ability of phenothiazines to bind to calmodulin in a calcium-dependent manner and inhibit its function is a well-documented area of study. nih.govdrexel.edu This interaction blocks calmodulin from activating a variety of enzymes and cellular pathways. nih.gov Therefore, this compound is positioned as a tool for investigating calmodulin-dependent cellular mechanisms. Its use is intended for laboratory research settings only. medkoo.com

The study of phenothiazines as calmodulin inhibitors extends to understanding their effects on processes like ion transport. For example, research has shown that phenothiazines can indirectly stimulate calcium-dependent potassium efflux in red blood cells by blocking the calmodulin-activated Ca-ATPase. nih.gov The structure-activity relationships of phenothiazine derivatives in calmodulin inhibition have been a subject of investigation, indicating that both the phenothiazine nucleus and the amino side chain are important for this interaction. drexel.edu

Below are data tables detailing the chemical properties of this compound and the research findings related to the activity of phenothiazine calmodulin antagonists.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1674-48-2
Chemical Formula C35H48ClN3O11S3
Molecular Weight 818.41 g/mol
Synonyms This compound
Classification Phenothiazine Derivative, Calmodulin Antagonist

Data sourced from MedKoo Biosciences. medkoo.com

Table 2: Research Findings on Phenothiazine Calmodulin Antagonists
Research Area Finding Reference Compound(s)
Enzyme Inhibition Inhibition of calmodulin-induced activation of phosphodiesterase. Various phenothiazine derivatives
Ion Transport Stimulation of calcium-dependent potassium efflux in red blood cells. Trifluoperazine (B1681574)
Cellular Processes Inhibition of muscle cell fusion in culture. Trifluoperazine, Chlorpromazine
Cancer Research Potential to synergistically block calmodulin and reactivate PP2A in cancer cells. Fluphenazine

This table summarizes general findings for the phenothiazine class of calmodulin antagonists. nih.govnih.govdrexel.edunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H48ClN3O11S3 B14176563 Methophenazine diethanesulfonate CAS No. 1674-48-2

Properties

CAS No.

1674-48-2

Molecular Formula

C35H48ClN3O11S3

Molecular Weight

818.4 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate;ethanesulfonic acid

InChI

InChI=1S/C31H36ClN3O5S.2C2H6O3S/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35;2*1-2-6(3,4)5/h4-5,7-10,19-21H,6,11-18H2,1-3H3;2*2H2,1H3,(H,3,4,5)

InChI Key

YUUZEPKGGQPQLT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CCS(=O)(=O)O.COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Origin of Product

United States

Molecular Pharmacology and Biochemical Mechanisms of Methophenazine Diethanesulfonate

Elucidation of Calmodulin Interaction and Inhibition Modalities.

Comparative Analysis of Calmodulin Inhibition with Other Reference Compounds (e.g., Trifluoperazine)

To understand the potency and selectivity of methophenazine diethanesulfonate as a calmodulin inhibitor, it is often compared to the well-characterized calmodulin antagonist, trifluoperazine (B1681574). In comparative studies, this compound (referred to as metofenazate) has demonstrated a high affinity for calmodulin.

One study found that methophenazine produced half-maximal fluorescence enhancement of a calmodulin-dye complex at a concentration of 6 µmol/l, indicating significant interaction. In terms of direct inhibition of calmodulin-dependent enzyme activity, methophenazine was shown to completely inhibit the calmodulin-dependent stimulation of phosphodiesterase with a Ki of 7 µmol/l. For comparison, trifluoperazine completely inhibited the same enzyme with a slightly lower Ki of 4 µmol/l, suggesting a comparable, albeit slightly less potent, inhibitory activity for methophenazine under these conditions.

A key finding from comparative analyses is the greater selectivity of methophenazine for calmodulin over other calcium-binding proteins like troponin C. While trifluoperazine also interacts with troponin C, methophenazine showed no significant influence on the fluorescence of a troponin C-dye complex at concentrations up to 1000 µmol/l. This suggests that this compound may serve as a more selective tool for studying calmodulin-specific pathways in research settings.

Interactive Table 1: Comparative Inhibition of Calmodulin-Dependent Phosphodiesterase
CompoundKi (µmol/l)
This compound 7
Trifluoperazine 4

Investigation of Binding Dynamics and Molecular Recognition at the Calmodulin Active Site

While detailed structural studies, such as X-ray crystallography or high-resolution NMR, specifically for the this compound-calmodulin complex are not widely available in the public domain, the binding mechanism can be inferred from studies on other phenothiazine (B1677639) derivatives, like trifluoperazine.

The binding of phenothiazines to calmodulin is a dynamic process that induces significant conformational changes in the calmodulin protein. Upon binding of calcium ions, calmodulin exposes hydrophobic patches which become the primary binding sites for inhibitor molecules. It is proposed that the diethanesulfonate salt of methophenazine interacts with these hydrophobic pockets. The molecular recognition is driven by the shape and charge distribution of the methophenazine molecule, allowing it to fit snugly into the binding pocket and establish stabilizing interactions. The tricyclic phenothiazine core is crucial for this hydrophobic interaction, while the charged side chain likely engages in electrostatic interactions with negatively charged amino acid residues on the surface of calmodulin.

Downstream Biochemical Pathway Modulation by this compound

By inhibiting calmodulin, this compound effectively disrupts the signaling cascades that are dependent on calmodulin activation. This has significant consequences for various cellular functions that are regulated by calmodulin-dependent enzymes.

Impact on Calmodulin-Dependent Enzyme Regulation (e.g., Cyclic Nucleotide Phosphodiesterase Activity)

One of the most well-studied downstream effects of calmodulin inhibition is the regulation of cyclic nucleotide phosphodiesterases (PDEs). Calmodulin is a known activator of certain PDE isoforms, such as PDE1. By binding to and sequestering calmodulin, this compound prevents the activation of these PDEs.

As previously mentioned, this compound has been shown to be a complete inhibitor of calmodulin-dependent stimulation of phosphodiesterase with a Ki of 7 µmol/l. This inhibition leads to an increase in the intracellular levels of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in a vast number of cellular signaling pathways.

Assessment of Effects on Actomyosin (B1167339) ATPase Activity and Calcium Sensitivity in Research Models

The contractile machinery of smooth and cardiac muscle is regulated by the calcium-calmodulin complex through its activation of myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the myosin light chains, leading to muscle contraction. Calmodulin inhibitors can interfere with this process.

Research has shown a distinct difference between methophenazine and trifluoperazine in their effects on the actomyosin ATPase system. In one study, methophenazine had no effect on the maximum Ca2+-stimulated actomyosin ATPase activity. In contrast, trifluoperazine, at a concentration of 100 µmol/l, decreased the maximum Ca2+-dependent troponin C mediated activation of actomyosin ATPase by 35%. This highlights the greater selectivity of methophenazine for calmodulin-mediated processes over those regulated by troponin C.

However, methophenazine was found to increase the Ca2+ sensitivity of skinned cardiac muscle, although with an approximately 10-fold lower potency than trifluoperazine. This suggests a more nuanced interaction with the contractile apparatus than a simple inhibition of actomyosin ATPase.

Interactive Table 2: Differential Effects on Actomyosin ATPase Activity
CompoundEffect on Maximum Ca2+-stimulated Actomyosin ATPase Activity
This compound No effect
Trifluoperazine 35% decrease at 100 µmol/l

Exploration of Ancillary Molecular Targets within Cellular Systems for Research Applications

While the primary focus of research on this compound has been its interaction with calmodulin, like many pharmacological agents, it may possess ancillary molecular targets. Detailed, large-scale screening studies to fully elucidate the off-target profile of this compound are not extensively reported in publicly available literature.

Synthetic Methodologies and Chemical Derivatization Strategies for Methophenazine Diethanesulfonate

Chemical Synthesis Pathways for Methophenazine Diethanesulfonate

The synthesis of a substituted phenazine (B1670421), such as the methophenazine core, can be achieved through various established chemical routes. The final step to obtain this compound would involve the reaction of the synthesized methophenazine base with diethanesulfonic acid.

Exploration of Precursor Chemistry and Reaction Optimization

The construction of the phenazine tricycle is central to the synthesis. Classical and modern methods offer a range of precursors and reaction conditions.

A foundational method for phenazine synthesis is the Wohl-Aue reaction , which involves the reaction of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base. wikipedia.org For a hypothetical methophenazine structure, this could involve the condensation of appropriately substituted anilines and nitrobenzenes.

More contemporary approaches provide greater control and efficiency. One common strategy is the condensation of ortho-diamines with ortho-quinones . rasayanjournal.co.in For instance, a substituted ortho-phenylenediamine can be reacted with a substituted ortho-quinone, often under mild, and sometimes solvent-free, conditions. rasayanjournal.co.in

Another significant pathway involves the oxidative cyclization of substituted o-phenylenediamines . This can be achieved using various oxidizing agents, including ferric chloride. wikipedia.org Electrochemical methods have also been developed for the oxidative dimerization of o-phenylenediamines to yield phenazine derivatives, offering a greener alternative to traditional chemical oxidants. acs.org

The synthesis of substituted phenazines often starts from readily available precursors which are then elaborated. For example, 1,6-disubstituted phenazine derivatives can be synthesized from precursors like 1,6-dihydroxyphenazine or 1,6-dichlorophenazine (B14720589). rsc.orgrsc.orgnih.gov The hydroxyl groups of 1,6-dihydroxyphenazine can be alkylated, while the chlorine atoms of 1,6-dichlorophenazine can be displaced by various nucleophiles, such as amines, in palladium-catalyzed reactions. rsc.orgrsc.orgnih.gov

Reaction optimization is crucial for achieving high yields and purity. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time. For instance, in the electrochemical synthesis of phenazines, the current density and solvent system have been shown to significantly impact the reaction yield. acs.org Microwave-assisted synthesis has also emerged as a technique to accelerate reaction times and improve yields in the preparation of complex phenazine derivatives. bohrium.com

Table 1: Common Precursors for Phenazine Synthesis

Precursor ClassSpecific ExamplesResulting Phenazine Feature
Substituted Anilineso-Anisidine, o-ChloroanilineVaried substitution patterns on the phenazine core
Substituted Nitrobenzeneso-Nitroanisole, o-ChloronitrobenzeneVaried substitution patterns on the phenazine core
o-PhenylenediaminesBenzene-1,2-diamineThe central pyrazine (B50134) ring
o-Quinones1,2-NaphthoquinoneFused ring systems (benzo[a]phenazines)

Stereochemical Considerations in Synthetic Routes

Stereochemistry can be a critical aspect of phenazine synthesis, particularly when chiral substituents are present or when the substitution pattern leads to planar chirality. The biological activity of phenazine derivatives can be highly dependent on their stereoisomeric form.

The introduction of stereocenters can be achieved by using chiral starting materials. For example, the reaction of a phenazine core with chiral amines can lead to the formation of diastereomeric products which can then be separated. rsc.org

Planar chirality can arise in phenazine derivatives when bulky substituents restrict the rotation around a bond, or when the molecule has a non-planar, bridged structure. The synthesis of planar chiral phenazinophanes has been reported, where a bridge connects two positions of the phenazine ring system. rsc.orgrsc.orgnih.gov The stereochemistry of these molecules is controlled by the chirality of the bridging unit. For instance, using an (R,R)- or (S,S)-configured bridging reagent leads to the formation of the corresponding enantiomerically pure phenazinophane. rsc.org

Stereoselective synthesis aims to control the formation of a specific stereoisomer. youtube.com This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. youtube.com While specific examples for methophenazine are not available, general principles of asymmetric synthesis would apply. For instance, a stereoselective reduction of a prochiral ketone on a phenazine side chain could be achieved using a chiral reducing agent.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of a lead compound are crucial for exploring structure-activity relationships (SAR) and optimizing its properties.

Rational Design Principles for Structural Modification and Functionalization

Rational drug design principles can be applied to the phenazine scaffold to create analogues with improved characteristics. nih.govnih.govmdpi.com This involves making targeted modifications to the core structure or its substituents to enhance a desired property.

Key strategies for the rational design of phenazine analogues include:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties to investigate their importance for activity.

Scaffold Hopping: Replacing the phenazine core with other heterocyclic systems to explore different chemical space while maintaining key pharmacophoric features.

Introduction of Functional Groups: Adding specific functional groups to introduce new interactions with a biological target or to modify the physicochemical properties of the molecule. For example, introducing basic amine groups can improve aqueous solubility, while lipophilic groups can enhance membrane permeability.

Conformational Restriction: Introducing conformational constraints, such as through cyclization or the introduction of bulky groups, to lock the molecule into a specific bioactive conformation.

The functionalization of the phenazine core can be achieved through various chemical reactions. The reactivity of the phenazine ring allows for electrophilic substitution reactions, although the nitrogen atoms deactivate the ring. More commonly, functionalization is achieved by starting with pre-functionalized precursors or by modifying existing substituents. For example, nitro groups on a phenazine ring can be reduced to amino groups, which can then be further derivatized. acs.org

Development of Novel Reaction Chemistry for Phenazine Scaffold Diversification

Recent research has focused on developing novel synthetic methods to diversify the phenazine scaffold and create libraries of compounds for screening. bohrium.comresearchgate.netbohrium.com

Modern synthetic approaches that have been applied to phenazine synthesis include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Buchwald-Hartwig, and other cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto the phenazine core. rsc.orgrsc.orgnih.gov

C-H Activation/Annulation Reactions: Rhodium-catalyzed C-H activation and annulation reactions have been used to construct complex, fused phenazine derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs offer an efficient way to synthesize complex molecules in a single step from three or more starting materials. bohrium.com This approach has been used to generate novel benzo[a]chromeno[2,3-c]phenazine derivatives. bohrium.com

Solid-State Synthesis: Performing reactions in the solid state, often under solvent-free conditions, can be an environmentally friendly and efficient method for synthesizing phenazines from o-quinones and o-diamines. rasayanjournal.co.in

Modular Synthesis: A modular approach allows for the assembly of phenazine-based materials from functionalized precursors, enabling the systematic variation of their properties. nih.gov

These advanced synthetic methods provide access to a vast chemical space of phenazine derivatives, facilitating the exploration of their potential applications.

Research into Biosynthetic Approaches to the Phenazine Core Structure

Nature has evolved efficient enzymatic pathways for the synthesis of the phenazine core structure. Understanding these biosynthetic routes offers opportunities for the biocatalytic production of phenazines and their derivatives. acs.orgnih.govfrontiersin.orgmdpi.comasm.orgacs.orgelifesciences.orgnih.govnih.gov

The biosynthesis of phenazines in bacteria, such as Pseudomonas and Streptomyces species, starts from the shikimic acid pathway. wikipedia.orgnih.gov The key precursor is chorismic acid. acs.orgnih.gov Two molecules of a chorismate-derived intermediate are condensed to form the basic tricyclic phenazine scaffold. wikipedia.orgnih.gov

The core set of genes responsible for phenazine biosynthesis is often found in a conserved operon, typically named the phz operon. nih.govasm.orgelifesciences.org This operon encodes a suite of enzymes that catalyze the conversion of chorismic acid to the initial phenazine products, phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). nih.govelifesciences.org

Table 2: Key Enzymes in Phenazine Biosynthesis

EnzymeGeneFunction
PhzEphzECatalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). mdpi.comnih.gov
PhzDphzDConverts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).
PhzFphzFIsomerizes DHHA. asm.orgacs.org
PhzA/B/GphzA/B/GInvolved in the final condensation and oxidation steps to form the phenazine core. asm.orgacs.orgelifesciences.org

Following the formation of the core phenazine structure, a variety of tailoring enzymes can modify it to produce the diverse range of naturally occurring phenazine derivatives. acs.org These modifications include hydroxylation, N-oxidation, methylation, and glycosylation. acs.org

Research into the biosynthesis of phenazines has not only elucidated the natural pathways but has also opened doors for metabolic engineering. By manipulating the genes in the phz operon or introducing genes from other organisms, it is possible to produce novel phenazine structures or to increase the yield of desired phenazines in microbial fermentation processes. acs.orgfrontiersin.org Enzymatic synthesis, using isolated enzymes or whole-cell biocatalysts, represents a green and sustainable alternative to chemical synthesis for the production of phenazine compounds. acs.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Methophenazine Diethanesulfonate

Fundamental Principles of Structure-Activity Correlation for Phenazine (B1670421) and Phenothiazine (B1677639) Compounds

The biological activity of phenazine and structurally related phenothiazine compounds is governed by several key structural features. drexel.edu Variations in these features can significantly impact their therapeutic efficacy and target specificity.

Elucidation of Key Pharmacophoric Elements for Calmodulin Inhibition by Methophenazine Diethanesulfonate

The inhibition of calmodulin by phenothiazine derivatives like this compound is a calcium-dependent process involving both hydrophobic and ionic interactions. drexel.edunih.gov The key pharmacophoric elements responsible for this inhibition have been elucidated through various studies. drexel.edu

Positional Scanning and Substituent Effects on Biochemical Activity

Systematic modifications of the phenothiazine scaffold have revealed the importance of specific substituents and their positions on anticalmodulin potency. Both the phenothiazine nucleus and the amino side chain are integral to the binding of these drugs to calmodulin. drexel.edu

Alterations to the tricyclic ring system, such as the introduction of a trifluoromethyl group at the C-2 position, have been shown to enhance anticalmodulin activity. Similarly, the nature of the amino group at the terminus of the side chain influences the inhibitory potency. A tertiary amino group is generally associated with higher activity compared to a secondary or primary amine.

The following table summarizes the impact of various substituents on the calmodulin inhibitory activity of phenothiazine derivatives.

Structural Modification Effect on Calmodulin Inhibitory Activity
Phenothiazine Ring
2-position substitution (e.g., -CF3)Increased potency
Ring hydroxylationDecreased potency
Alkyl Side Chain
Chain length (3-4 carbons)Optimal for activity
Branching of the side chainCan influence potency
Terminal Amino Group
Tertiary amineGenerally higher potency
Quaternization of the nitrogenReduced activity

Conformational Analysis and its Influence on Ligand-Target Recognition

The three-dimensional conformation of phenothiazine derivatives is a critical factor in their recognition by and binding to calmodulin. Upon binding calcium, calmodulin undergoes a conformational change, exposing hydrophobic pockets that become available for interaction with inhibitors.

Phenothiazines are believed to adopt a specific conformation that allows them to fit snugly into these hydrophobic pockets. The flexibility of the side chain enables the molecule to orient itself optimally for interaction with key amino acid residues within the calmodulin binding site. The interaction is further stabilized by an ionic bond between the protonated terminal amino group of the phenothiazine and a negatively charged residue on calmodulin.

Computational Approaches in QSAR Modeling for Phenazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool for understanding the relationship between the chemical structure of phenazine and phenothiazine derivatives and their biological activity. These models can be used to predict the activity of novel compounds and guide the design of more potent inhibitors. nih.govmdpi.com

Development of Predictive Models for Analogous Compound Activity

The development of a QSAR model begins with the compilation of a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties, hydrophobicity, size, and shape.

Statistical methods are then employed to establish a mathematical relationship between the molecular descriptors and the biological activity. This relationship forms the basis of the predictive QSAR model. A robust model should not only accurately reproduce the activities of the compounds in the training set but also have good predictive power for new, untested compounds. mdpi.com

Application of Machine Learning and Statistical Methods in QSAR

Recent advances in computational science have led to the widespread application of machine learning and advanced statistical methods in QSAR modeling. nih.govresearchgate.netscielo.br These techniques are capable of handling large and complex datasets and can often uncover non-linear relationships that may be missed by traditional methods. nih.gov

Machine learning algorithms such as Random Forest, Support Vector Machines, and Artificial Neural Networks have been successfully used to develop highly predictive QSAR models for various drug classes. scielo.brnih.gov These models can be used to screen large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. This approach has the potential to significantly accelerate the drug discovery process for novel phenazine-based calmodulin inhibitors. nih.gov

Advanced Analytical Research Methodologies for Methophenazine Diethanesulfonate

Chromatographic Techniques for Compound Characterization and Purification in Research

Chromatographic methods are central to the separation, identification, and purification of Methophenazine diethanesulfonate in a research setting. These techniques leverage the differential partitioning of the compound between a mobile phase and a stationary phase to achieve separation from impurities, degradants, and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the analytical purity of this compound. nih.govnih.govsielc.com Method development for this compound typically involves a systematic approach to optimize separation parameters, ensuring a robust and reliable analysis.

Key aspects of HPLC method development include:

Column Selection: Reversed-phase columns, such as C8 or C18, are commonly employed for the analysis of phenothiazine (B1677639) derivatives. nih.govoup.com The choice of stationary phase is critical for achieving the desired selectivity and retention.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is typically used. nih.govsielc.com The pH of the aqueous phase is adjusted to control the ionization state of Methophenazine, which can significantly impact its retention and peak shape. nih.gov Gradient elution, where the proportion of the organic modifier is varied over time, is often necessary to resolve complex mixtures of related substances. oup.com

Detection: UV detection is a common choice for phenothiazines, with the wavelength selected based on the compound's chromophore. nih.gov A typical detection wavelength for phenothiazine derivatives is around 254 nm. nih.gov

Optimization of these parameters aims to achieve adequate resolution between the main peak of this compound and any potential impurities, with symmetrical peak shapes and a reasonable analysis time. oup.com

Illustrative HPLC Method Parameters for this compound Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution and Analysis in Research

Given that many pharmaceutical molecules, including phenothiazine derivatives, can exist as enantiomers, Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for their separation and analysis. selvita.comafmps.beresearchgate.net Enantiomers of a chiral drug can exhibit different pharmacological activities, making their separation crucial. shimadzu.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. shimadzu.com This offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster and more efficient separations. shimadzu.com For chiral separations, a chiral stationary phase (CSP) is employed.

Key considerations for SFC method development for this compound include:

Chiral Stationary Phase Selection: A screening of various CSPs, often based on polysaccharide derivatives like cellulose (B213188) or amylose, is performed to identify the optimal column for enantiomeric resolution. researchgate.net

Modifier Selection: An organic modifier, typically an alcohol such as methanol or ethanol, is added to the supercritical CO2 to modulate the retention and selectivity of the enantiomers. shimadzu.com

Additive Selection: Acidic or basic additives may be incorporated into the modifier to improve peak shape and resolution, particularly for basic compounds like many phenothiazines.

SFC is a preferred method for preparative chiral separations due to the ease of removing the mobile phase (evaporation of CO2 and a small amount of modifier), which simplifies the isolation of the purified enantiomers. selvita.com

Illustrative SFC Method Parameters for Chiral Separation of a Phenothiazine Derivative:

ParameterCondition
Column Chiral Stationary Phase (e.g., Cellulose-based)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol
Isocratic Composition 80% A / 20% B
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry (MS) for Trace Analysis

For the detection and quantification of trace levels of this compound and its metabolites, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and specific technique. nih.gov UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC.

The coupling of UPLC with MS allows for the selective detection and identification of compounds based on their mass-to-charge ratio (m/z). acs.org This is particularly valuable for analyzing complex biological matrices where high selectivity is required.

Key features of UPLC-MS for trace analysis of this compound:

High Sensitivity: The combination of efficient UPLC separation and sensitive MS detection enables the quantification of the compound at very low concentrations. nih.gov

High Specificity: Selected Reaction Monitoring (SRM) in tandem mass spectrometry (MS/MS) provides a high degree of specificity by monitoring a specific fragmentation transition for the analyte of interest. nih.gov

Rapid Analysis: The high-pressure capabilities of UPLC systems allow for faster flow rates and shorter run times without sacrificing separation efficiency.

Illustrative UPLC-MS/MS Method Parameters for Trace Analysis:

ParameterCondition
UPLC System
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) [M+H]+ of Methophenazine
Product Ion (m/z) Specific fragment ion

Spectroscopic and Spectrometric Characterization in Academic Research

Spectroscopic and spectrometric techniques are fundamental for the structural elucidation and confirmation of the identity of this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules like this compound. nih.govacs.orgnih.gov By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom in the molecule.

Common NMR experiments used for structural elucidation include:

¹H NMR: Provides information about the number, type, and connectivity of hydrogen atoms in the molecule. The chemical shift, integration, and multiplicity of the signals are key parameters. chemicalbook.com

¹³C NMR: Provides information about the carbon skeleton of the molecule. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the complete elucidation of the molecular structure.

NMR is essential for confirming the structure of newly synthesized batches of this compound and for identifying any potential impurities or degradation products. acs.org

Illustrative ¹H NMR Data for a Phenothiazine Core Structure:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20 - 6.80Multiplet8HAromatic Protons
3.50Triplet2H-CH2-N
2.80Triplet2H-CH2-S
2.50Singlet6H-N(CH3)2

Note: This is an illustrative example for a generic phenothiazine structure and not specific to this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. nih.govmassbank.eu

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion, and the analysis of the resulting product ions provides valuable information about the molecule's structure. nih.gov The fragmentation pattern of Methophenazine would be characteristic of its phenothiazine core and the specific side chain attached.

Illustrative Mass Spectrometry Data for a Phenothiazine Derivative:

m/z (Mass-to-Charge Ratio)Interpretation
[M+H]+Protonated molecular ion, confirms molecular weight
Fragment 1Loss of the side chain
Fragment 2Characteristic fragment of the phenothiazine ring

Note: This is an illustrative example and the specific m/z values would depend on the exact structure of Methophenazine.

UV-Visible Spectrophotometry in Quantitative Analysis for Research Studies

UV-Visible spectrophotometry is a versatile and widely employed analytical technique for the quantitative determination of various compounds, including phenothiazine derivatives like this compound. oup.comiajps.com This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. iajps.com

In the context of research studies, UV-Visible spectrophotometry offers a rapid, cost-effective, and non-destructive means to quantify this compound. iajps.comresearchgate.net The phenothiazine nucleus, the core structure of Methophenazine, exhibits characteristic UV absorption bands that are influenced by substituents on the ring system. oup.com For quantitative purposes, the high molar absorptivity of phenothiazine derivatives allows for their determination in the practical concentration range of 10 to 20 µg/mL. oup.com

The development of a quantitative UV-Visible spectrophotometric method for this compound would involve several key steps:

Determination of Maximum Absorbance (λmax): The UV spectrum of a standard solution of this compound in a suitable solvent is recorded over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance. researchgate.net This λmax is crucial as it provides the highest sensitivity and minimizes interference.

Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of the absorption bands. Methanol is a commonly used solvent for UV spectrophotometric analysis of pharmaceutical compounds. ufrgs.br

Preparation of Standard Solutions and Calibration Curve: A series of standard solutions with known concentrations of this compound are prepared. The absorbance of each standard is measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. researchgate.net The linearity of this curve, as indicated by the correlation coefficient (R²), is a critical parameter for method validation. researchgate.netresearchgate.net

Research findings for related phenothiazine derivatives demonstrate the utility of UV-Visible spectrophotometry. For instance, studies on other phenothiazines have identified characteristic absorption peaks. oup.comunito.itnih.gov While specific λmax values for this compound require experimental determination, the general spectral characteristics of phenothiazines provide a solid foundation for method development. oup.com

The following interactive table outlines the typical data generated during the quantitative analysis of a phenothiazine derivative using UV-Visible spectrophotometry.

Concentration (µg/mL)Absorbance at λmax
20.152
40.305
60.458
80.611
100.764

Principles of Analytical Method Development and Validation in Research Contexts

The development and validation of analytical methods are fundamental for ensuring the quality, reliability, and accuracy of research data. researchgate.netmegsanlabs.commdpi.com An analytical method is developed to establish the identity, purity, and potency of a substance. sofpromed.com The subsequent validation process provides documented evidence that the method is suitable for its intended purpose. sofpromed.comirjmets.com

For a UV-Visible spectrophotometric method for this compound in a research setting, the validation process would adhere to guidelines established by bodies like the International Conference on Harmonisation (ICH). researchgate.netirjmets.com The key validation parameters include:

Specificity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or excipients. irjmets.com For a UV-Vis method, this involves demonstrating that there is no interference from other substances at the chosen analytical wavelength. researchgate.net

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. irjmets.com This is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the correlation coefficient of the calibration curve, which should ideally be close to 1. researchgate.netresearchgate.net

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. irjmets.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. irjmets.com It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated. researchgate.net

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. irjmets.com It is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. researchgate.net

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment. irjmets.com

Reproducibility: The precision between different laboratories. drawellanalytical.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. researchgate.netirjmets.com These are often calculated based on the standard deviation of the response and the slope of the calibration curve. irjmets.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. irjmets.com For a spectrophotometric method, this could involve varying the wavelength or the composition of the solvent. irjmets.com

The following interactive table summarizes the typical validation parameters and their acceptable limits for a UV-Visible spectrophotometric method in a research context.

Validation ParameterAcceptance Criteria
Specificity No interference at the analytical wavelength.
Linearity (Correlation Coefficient, R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Relative Standard Deviation, RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1
Robustness No significant change in results with minor variations in method parameters.

Theoretical and Computational Chemistry Studies of Methophenazine Diethanesulfonate

Molecular Docking and Ligand-Protein Interaction Simulations for Calmodulin Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Methophenazine diethanesulfonate, molecular docking studies are pivotal in understanding its binding to calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular signaling pathways.

Research on phenothiazine (B1677639) derivatives, a class to which methophenazine belongs, has demonstrated their ability to bind to calmodulin with high affinity in a calcium-dependent manner. nih.gov Molecular docking simulations of various phenothiazine antagonists with calmodulin have revealed favorable binding energies, indicating a strong interaction. researchgate.netbenthamdirect.com These studies often employ algorithms like the Lamarckian Genetic Algorithm to explore the conformational space of the ligand-protein complex. researchgate.netbenthamdirect.com

The binding of phenothiazines to calmodulin is characterized by both hydrophobic and electrostatic interactions. nih.govdrexel.edu The tricyclic phenothiazine nucleus typically interacts with a hydrophobic pocket on calmodulin, while the protonated amino group on the side chain forms ionic interactions or hydrogen bonds with acidic residues of the protein. nih.gov For instance, docking studies have shown that phenothiazine derivatives can form hydrogen bonds with key residues such as Methionine (Met) 124 in the active site of calmodulin. researchgate.netbenthamdirect.com A theoretical study on the interaction of four phenothiazine derivatives with a fragment of calmodulin highlighted the importance of a hydrogen bond between the piperazinium proton and an anionic oxygen of Glutamate (Glu) 87, as well as hydrophobic interactions with Valine (Val) 91, Phenylalanine (Phe) 89, and Phenylalanine (Phe) 92. nih.gov

The binding affinity of different phenothiazine derivatives to calmodulin can be correlated with their calculated interaction energies. Studies have shown that the ordering of interaction energies from docking simulations parallels the experimentally measured affinities. nih.gov This underscores the predictive power of molecular docking in assessing the potential of novel phenothiazine compounds as calmodulin inhibitors.

Table 1: Representative Binding Energies and Interacting Residues of Phenothiazine Derivatives with Calmodulin from Molecular Docking Studies

Phenothiazine Derivative ClassRange of Binding Energies (kcal/mol)Key Interacting Residues in Calmodulin
Trifluoperazine (B1681574) & Phenothiazine Analogs-4.51 to -11.50 researchgate.netbenthamdirect.comMet124 researchgate.netbenthamdirect.com
Promazine, Trifluopromazine, etc.Not explicitly quantified in the provided text, but interaction involves key residues.Glu87, Ala88, Phe89, Val91, Phe92 nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govmdpi.com These methods provide insights into molecular properties such as orbital energies, charge distribution, and molecular electrostatic potential, which are fundamental to understanding a drug's behavior. nih.gov

For phenothiazine derivatives, DFT calculations have been employed to determine various thermochemical parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). nih.govmdpi.com These parameters are crucial for predicting the chemical reactivity and metabolic stability of the compounds. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also calculated using DFT, are key indicators of a molecule's ability to donate or accept electrons, which influences its interaction with biological targets. nih.gov

The molecular electrostatic potential (MEP) map, generated through DFT calculations, visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-protein binding.

Studies on various phenothiazine derivatives have utilized DFT to rationalize their spectroscopic characterization and to understand the influence of different substituents on the electronic properties of the phenothiazine core. mdpi.comnih.govnih.gov For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties and, consequently, the biological activity of the molecule. nih.gov While specific DFT data for this compound is not detailed in the provided search results, the methodologies and findings for related phenothiazine compounds provide a strong basis for predicting its electronic structure and reactivity profile.

Table 2: Key Parameters from DFT Calculations of Phenothiazine Derivatives

Calculated ParameterSignificance in Drug Action
HOMO-LUMO Energy GapIndicates chemical reactivity and ability to participate in charge transfer interactions. nih.gov
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the molecule's surface, identifying sites for electrostatic interactions with the target protein. mdpi.com
Bond Dissociation Enthalpy (BDE)Relates to the stability of chemical bonds and potential for metabolic degradation. nih.govmdpi.com
Ionization Potential (IP)Measures the energy required to remove an electron, influencing the molecule's antioxidant properties and interaction with biological systems. nih.govmdpi.com
Proton Affinity (PA)Indicates the molecule's ability to accept a proton, which is important for its behavior in different pH environments and for forming ionic interactions. nih.govmdpi.com

Note: This table outlines the significance of parameters typically derived from DFT calculations for phenothiazine derivatives. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations to Investigate Ligand-Target Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein, offering insights into the conformational changes that occur upon binding. nih.govnih.gov For this compound, MD simulations can be used to explore the dynamic behavior of the calmodulin-ligand complex and understand how the drug modulates the protein's function.

Calmodulin is known to undergo significant conformational changes upon calcium and target binding. nih.govnih.govmdpi.com MD simulations have been instrumental in characterizing these changes, revealing how the two lobes of calmodulin can adopt different orientations, from an extended "dumbbell" shape to a more compact, collapsed conformation. nih.govfrontiersin.org The binding of a ligand, such as a phenothiazine derivative, can induce and stabilize a specific conformation of calmodulin, thereby inhibiting its interaction with downstream targets. nih.gov

MD simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over time. A stable RMSD for the complex suggests that a stable binding mode has been achieved. RMSF analysis, on the other hand, highlights the flexible regions of the protein and how their flexibility is altered upon ligand binding. For example, the binding of a ligand may reduce the flexibility of certain loops in calmodulin that are crucial for its interaction with other proteins.

Furthermore, MD simulations can provide detailed information about the specific intermolecular interactions, such as the formation and breaking of hydrogen bonds and changes in hydrophobic contacts, over the course of the simulation. This dynamic perspective complements the static picture provided by molecular docking and is essential for a comprehensive understanding of the ligand's mechanism of action. While specific MD simulation studies on this compound were not found, the extensive research on calmodulin dynamics provides a solid framework for how such a study would be conducted and the types of insights it would yield. nih.govnih.govnih.gov

Cheminformatics and Virtual Screening for Novel Phenazine-Based Ligands

Cheminformatics encompasses a wide range of computational tools and techniques used to analyze and manage large datasets of chemical compounds. neovarsity.orggithub.com One of its most powerful applications in drug discovery is virtual screening, which involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.govmdpi.comdocumentsdelivered.commdpi.com

For the discovery of novel phenazine-based ligands, including derivatives of methophenazine, virtual screening can be a highly effective strategy. The process typically begins with the creation of a large virtual library of compounds, which can be sourced from publicly available databases or generated through combinatorial chemistry approaches. nih.gov These libraries can then be filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), to remove compounds with unfavorable physicochemical properties. mdpi.com

Structure-based virtual screening is a common approach where the three-dimensional structure of the target protein, such as calmodulin, is used to dock the compounds from the virtual library. nih.govdocumentsdelivered.com The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking hits are selected for further investigation. mdpi.com Ligand-based virtual screening, on the other hand, uses the structure of a known active compound, like a potent phenothiazine inhibitor, as a template to search for other compounds in the library with similar shapes or chemical features.

Studies have successfully employed virtual screening to identify novel phenothiazine derivatives as inhibitors for various targets. nih.gov For instance, a virtual screening of over 2000 phenothiazine derivatives led to the identification of new inhibitors of trypanothione (B104310) reductase. nih.gov Such approaches can accelerate the discovery of new and more potent phenazine-based ligands with improved selectivity and pharmacokinetic properties. The use of cheminformatics tools for library design and analysis can further optimize the virtual screening process, ensuring a diverse and relevant set of compounds is screened. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for Non Clinical Applications

Development of Advanced Phenazine-Based Molecular Probes for Biochemical Research

The inherent fluorescent and redox properties of the phenazine (B1670421) core structure make it an attractive scaffold for the development of molecular probes. nih.gov These probes can be designed to study dynamic biochemical processes within living cells and tissues with high sensitivity and real-time visualization. rsc.orgyoutube.com Future research on methophenazine diethanesulfonate could focus on tailoring its structure to create highly specific and sensitive probes for various analytes and biological events.

One promising avenue is the design of "turn-on" fluorescent probes. For instance, a new near-infrared (NIR) fluorophore based on a reduced phenazine, designated as PCN, was developed. This was further engineered into a turn-on fluorescent probe (PCN-BP) for detecting hydrogen peroxide (H₂O₂). The probe works by the H₂O₂-mediated oxidation and subsequent self-immolation of a p-boratebenzyl group, which releases the fluorophore PCN, resulting in a 24-fold increase in NIR fluorescence emission at 680 nm. rsc.orgrsc.org This probe demonstrated a linear response to H₂O₂ concentrations and high selectivity over other reactive oxygen species (ROS) and biothiols, and it has been successfully used for imaging both exogenous and endogenous H₂O₂ in cells. rsc.orgrsc.org Similarly, a benzo[a]phenazine-based fluorescent probe, BPCys, was developed for the selective detection of cysteine (Cys), a key component of the in vivo redox system. This probe exhibited high specificity and sensitivity for Cys over other competing sulfur-containing species. nih.gov

The development of such probes based on the this compound backbone could enable researchers to visualize and quantify specific molecules like ROS, metal ions, or enzymatic activities within cellular compartments. The large Stokes shift observed in some phenazine-based probes is a particularly advantageous feature, as it minimizes self-quenching and reduces background interference, leading to an improved signal-to-noise ratio in imaging applications. rsc.orgrsc.org

Table 1: Examples of Phenazine-Based Fluorescent Probes

Probe NameTarget AnalyteKey FeaturesApplication
PCN-BPHydrogen Peroxide (H₂O₂)NIR fluorescence, "turn-on" mechanism, large Stokes shiftImaging endogenous H₂O₂ in cells
BPCysCysteine (Cys)High specificity and sensitivity, wide pH adaptabilityMonitoring Cys levels in living cells
P1–P7Lipid DropletsFluorogenic, based on π-extended phenazinesImaging of lipid droplets in live cells

This table is based on research on phenazine derivatives other than this compound and suggests potential applications.

Exploration of Novel Mechanisms of Action through Omics-Based Research Approaches

Omics technologies, such as transcriptomics and metabolomics, offer a powerful, systems-level approach to unraveling the complex biological effects of chemical compounds. nih.govfrontiersin.org Applying these methodologies to this compound could provide a comprehensive understanding of its mechanism of action at the molecular level, identifying novel cellular targets and pathways it may modulate.

For example, an integrated transcriptomic and metabolomic analysis of phenazine-1-carboxamide (B1678076) (PCN) in the fungus Rhizoctonia solani revealed significant changes in gene expression and metabolite profiles. nih.govfrontiersin.org The study identified 511 differentially expressed genes and 466 differential metabolites upon PCN treatment. nih.govfrontiersin.org Key affected pathways included ATP-binding cassette (ABC) transporters, nitrogen metabolism, and purine (B94841) biosynthesis. nih.govfrontiersin.org This multi-omics approach suggested that PCN's antifungal activity is related to cell wall damage, membrane impairment, and disruption of the antioxidant system. nih.gov

Similarly, a transcriptomic analysis of Pseudomonas chlororaphis producing 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) showed that this phenazine derivative had a broad impact on the bacterial transcriptome, affecting the expression of 802 genes. nih.gov The study indicated that phenazine production leads to oxidative stress, evidenced by the increased expression of ROS detoxifying enzymes and DNA repair enzymes. nih.gov

Future research could employ similar integrated omics strategies to investigate the effects of this compound on various biological systems. This would involve treating cells or organisms with the compound and then performing high-throughput analysis of changes in gene transcripts, proteins, and metabolites. The resulting data can be used to construct detailed molecular interaction maps and identify potential non-clinical research applications, such as its use as a tool to perturb specific cellular pathways for research purposes. genome.jp

Table 2: Illustrative Omics Data from a Study on Phenazine-1-Carboxamide (PCN)

Omics TypeKey Findings
Transcriptomics 511 differentially expressed genes (164 upregulated, 347 downregulated). nih.gov
Enriched pathways: ABC transporters, nitrogen metabolism, aminobenzoate degradation. nih.gov
Metabolomics 466 differential metabolites identified. nih.gov
Affected pathways: Purine metabolism, arachidonic acid metabolism, phenylpropanoid biosynthesis. nih.gov

This table is based on a study of phenazine-1-carboxamide and is presented as an example of the type of data that could be generated for this compound.

Integration of Artificial Intelligence and Machine Learning in Phenazine Derivative Design for Research

Recent studies have demonstrated the successful application of ML models to predict the physicochemical properties of phenazine derivatives. For instance, various ML models have been developed to predict the redox potentials of phenazine derivatives for applications in redox flow batteries. nih.govchemrxiv.orgacs.orgnih.gov These models, trained on datasets generated using density functional theory (DFT), have shown high prediction accuracies, even for molecules with diverse and multiple functional groups not present in the initial training set. nih.govnih.gov This hybrid DFT-ML approach can significantly accelerate the virtual screening of vast chemical spaces, saving computational and experimental resources. nih.govnih.gov

Generative AI models are also being employed for the de novo design of molecules with desired characteristics. nih.govyoutube.com These models can learn the underlying patterns in chemical data to generate novel molecular structures that are likely to possess specific properties. For this compound, generative models could be used to design derivatives with enhanced fluorescence, improved cell permeability, or specific binding affinity to a target protein for use as a research tool. The integration of AI in the design process can help navigate the vast chemical space and prioritize the synthesis of compounds with the highest probability of success. nih.govyoutube.com

Table 3: Machine Learning Models for Predicting Properties of Phenazine Derivatives

Machine Learning Model TypeApplicationKey Advantage
Linear and Non-linear ModelsPredicting redox potentialsHigh accuracy with small datasets; rapid screening of compounds. chemrxiv.org
Deep Learning / Generative ModelsDe novo design of moleculesGeneration of novel structures with specific, optimized properties. nih.gov

This table illustrates the application of AI/ML to phenazine derivatives, suggesting a potential workflow for this compound.

Expanding Research into Related Aza-Polycyclic Systems for Comparative Biochemical Studies

This compound belongs to the broader class of aza-polycyclic aromatic hydrocarbons (aza-PAHs). rsc.org Comparative biochemical studies of this compound alongside other aza-polycyclic systems can provide valuable insights into structure-activity relationships and the influence of the nitrogen heteroatom on biological and chemical properties.

Studies on aza-anthrapyrazoles (aza-APs), for example, have revealed that the position of the nitrogen atom within the polycyclic structure can have a dramatic impact on their biological activity. nih.govresearchgate.net While 9-aza-APs are potent anticancer agents, their 8-aza regioisomers are largely inactive. nih.gov Detailed biophysical and biochemical investigations have shown that although properties like molecular shape, redox potential, and DNA binding affinity are similar between the regioisomers, their ability to poison topoisomerase II differs significantly. nih.gov

Theoretical studies using methods like DFT have also been employed to understand the properties of aza-PAHs. rsc.org These computational approaches can model carbocations from oxidized metabolites and their interactions with nucleophiles, providing insights into their reactivity and potential biological effects. rsc.org Such comparative studies, combining experimental and computational approaches, could be extended to include this compound. By comparing its properties and biological interactions with those of other aza-polycyclic systems, researchers can better understand the role of the phenazine core and the specific substitutions in determining its biochemical behavior. This knowledge can guide the rational design of new compounds for specific research applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.